1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine
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Overview
Description
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. One common method includes:
Bromination: Reacting 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-1-methyl-1H-pyrazole.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine and methyl groups play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Lacks the methanamine group but shares the bromine and methyl substitutions.
1-Methyl-1H-pyrazole-5-amine: Similar structure but without the bromine atom.
3-Bromo-1H-pyrazole: Similar bromine substitution but lacks the methyl and methanamine groups.
Uniqueness: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the presence of both the bromine and methanamine groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
1557662-14-2 |
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Molecular Formula |
C5H8BrN3 |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
(5-bromo-2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,3,7H2,1H3 |
InChI Key |
WWRXJDMMDFDOQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)CN |
Purity |
95 |
Origin of Product |
United States |
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